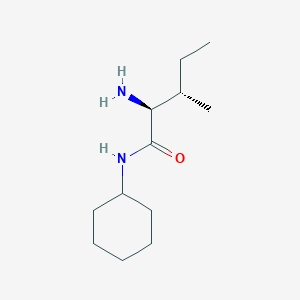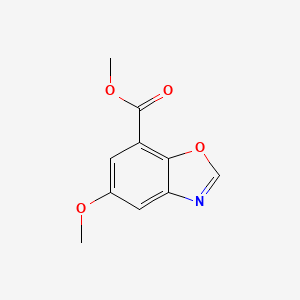
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid
Übersicht
Beschreibung
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a chemical compound that may contain varying amounts of anhydride . It is used as a reactant for the preparation of selective glucocorticoid receptor agonists, checkpoint 1 kinase (CHK1) inhibitors, and ATP-competitive inhibitors of the mammalian target of rapamycin .
Molecular Structure Analysis
The molecular structure of 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is represented by the formula C15H16BNO3 . Its InChI Code is 1S/C15H16BNO3/c1-10-4-3-5-14 (11 (10)2)17-15 (18)12-6-8-13 (9-7-12)16 (19)20/h3-9,19-20H,1-2H3, (H,17,18) .Physical And Chemical Properties Analysis
4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid is a solid substance . It has a molecular weight of 269.11 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Enrichment of Cis-Diol Containing Molecules
Phenylboronic acid (PBA)-functionalized polymers, such as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers display ultrahigh selectivity to cis-diol containing molecules, making them useful in the fields of separation, sensing, imaging, diagnostic, and drug delivery .
Drug Delivery Systems
Phenylboronic acid-decorated polymeric nanomaterials, including 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, have been used in drug delivery systems . The unique chemistry of PBA with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .
Biosensors
The same unique chemistry that makes PBA-based polymeric nanomaterials useful in drug delivery systems also makes them useful in biosensors . These materials can be used to detect changes in the type and expression amount of carbohydrates, which can indicate the presence of disease .
Glucose-Responsive Materials
One of the most typical applications of PBA and its derivatives is focused on glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus . However, PBA-based glucose-responsive materials could only work in alkaline media but not at physiological pH .
Anticancer Drugs Delivery Systems
PBA and its derivatives can stably bind with sialic acid in acid conditions, such as tumor acid microenvironment, resulting in another application of PBA-based polymeric nanomaterials to construct anticancer drugs delivery systems .
Sensing and Imaging
Phenylboronic acid-functionalized polymers can be used to produce fluorescent BAM nanoparticles for sensing and imaging . This is particularly useful in the field of biomedical research, where these nanoparticles can be used to track and image various biological processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
Phenylboronic acid derivatives, such as 4-(2,3-Dimethylphenylcarbamoyl)phenylboronic acid, have unique chemistry that has been utilized in glucose sensors and bio-separation applications . Future research directions include PBA-mediated targeting to sialic acid for tumor diagnosis and treatment, and the development of drug delivery systems for siRNA and insulin .
Wirkmechanismus
Target of Action
Boronic acids are often used as inhibitors for serine proteases and other enzymes. The boronic acid moiety interacts with the enzyme active site and can inhibit its function .
Mode of Action
The boronic acid moiety can form reversible covalent complexes with proteins, enzymes, or other biological targets. This can interfere with the normal function of the target .
Biochemical Pathways
Depending on the specific target of the boronic acid compound, different biochemical pathways could be affected. For example, if the target is a serine protease involved in digestion, the compound could affect protein digestion and absorption .
Pharmacokinetics
Boronic acids are generally well absorbed and can be designed to have good bioavailability. The specific adme properties would depend on the rest of the molecule .
Result of Action
The result of the compound’s action would depend on the specific biological target and pathway affected. This could range from changes in cellular metabolism to effects on whole-body physiology .
Action Environment
The action of boronic acid compounds can be influenced by various environmental factors such as pH and the presence of certain ions. For example, the reactivity of boronic acids can increase under acidic conditions .
Eigenschaften
IUPAC Name |
[4-[(2,3-dimethylphenyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(9-7-12)16(19)20/h3-9,19-20H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQJSFXFADVYRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657060 | |
| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-36-6 | |
| Record name | {4-[(2,3-Dimethylphenyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N'-Hydroxyimidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B1455155.png)


![N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine](/img/structure/B1455160.png)
![3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1455161.png)
![3-[(2-Methylpropane-2-sulfonyl)methyl]aniline](/img/structure/B1455162.png)